molecular formula C12H7ClF3NO2 B11838707 Methyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate

Methyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate

Cat. No.: B11838707
M. Wt: 289.64 g/mol
InChI Key: NSKHKWBLWCOEJT-UHFFFAOYSA-N
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Description

Methyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate is a chemical compound with the molecular formula C11H6ClF3NO2. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate typically involves the reaction of 4-chloro-7-(trifluoromethyl)quinoline with methyl chloroformate under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of quinoline N-oxides.

Common Reagents and Conditions

Major Products

    Substitution: Amino or thio derivatives of the quinoline.

    Reduction: Amine or alcohol derivatives.

    Oxidation: Quinoline N-oxides.

Scientific Research Applications

Methyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes or proteins involved in cellular processes. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate is unique due to its ester functional group, which can be hydrolyzed to form the corresponding carboxylic acid. This functional group also allows for further derivatization, making it a versatile intermediate in organic synthesis .

Biological Activity

Methyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including antimalarial and anticancer properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a bicyclic structure containing a nitrogen atom. The presence of the chloro and trifluoromethyl groups significantly influences its biological activity.

PropertyValue
Molecular Formula C12H8ClF3N2O2
Molecular Weight 304.65 g/mol
IUPAC Name This compound
CAS Number [Not available]

Antimalarial Activity

Research indicates that quinoline derivatives exhibit potent antimalarial activity. This compound has been evaluated for its efficacy against Plasmodium falciparum, the causative agent of malaria. Structure-activity relationship studies have shown that modifications in the quinoline structure can enhance antimalarial potency.

  • Mechanism of Action : The compound is believed to inhibit heme polymerization, a critical process for the survival of malaria parasites, leading to their death.
  • Efficacy : In vitro studies have demonstrated that quinoline derivatives with similar structures exhibit low micromolar EC50 values against various strains of P. falciparum .

Anticancer Activity

This compound has also been investigated for its potential anticancer properties:

  • Cell Lines Tested : Various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and liver cancer (HepG2), have been used to assess cytotoxicity.
  • IC50 Values : The compound has shown promising IC50 values in the low micromolar range, indicating significant cytotoxic effects against these cancer cells .

Structure-Activity Relationships (SAR)

The biological activity of this compound is heavily influenced by its chemical structure. Key findings from SAR studies include:

  • Substituent Effects : The presence of electron-withdrawing groups like trifluoromethyl enhances the lipophilicity and bioavailability of the compound, improving its interaction with biological targets.
  • Positioning of Functional Groups : Variations in the positioning of carboxylate and halogen substituents have been shown to significantly affect both antimalarial and anticancer activities .

Case Studies and Research Findings

  • Antimalarial Efficacy : A study reported that derivatives similar to this compound exhibited potent activity against chloroquine-resistant strains of P. falciparum, with some compounds showing sub-micromolar activity .
  • Cytotoxicity in Cancer Research : Another research highlighted that quinoline derivatives were evaluated for their cytotoxic effects on various cancer cell lines, demonstrating that structural modifications could lead to enhanced anticancer potency .

Properties

Molecular Formula

C12H7ClF3NO2

Molecular Weight

289.64 g/mol

IUPAC Name

methyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate

InChI

InChI=1S/C12H7ClF3NO2/c1-19-11(18)8-5-17-9-4-6(12(14,15)16)2-3-7(9)10(8)13/h2-5H,1H3

InChI Key

NSKHKWBLWCOEJT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C2C=C(C=CC2=C1Cl)C(F)(F)F

Origin of Product

United States

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